
Dysprosium--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–magnesium (1/1) is a binary compound consisting of dysprosium and magnesium in a 1:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dysprosium–magnesium (1/1) can be synthesized through high-temperature solid-state reactions. One common method involves mixing dysprosium oxide (Dy2O3) and magnesium oxide (MgO) in stoichiometric amounts, followed by heating the mixture in a reducing atmosphere, such as hydrogen gas, at temperatures around 800-1000°C. This process facilitates the reduction of dysprosium oxide and the formation of the dysprosium–magnesium compound .
Industrial Production Methods: In industrial settings, the production of dysprosium–magnesium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum induction melting process, where dysprosium and magnesium metals are melted together under a vacuum to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Dysprosium–magnesium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–magnesium (1/1) can react with oxygen at elevated temperatures to form dysprosium oxide and magnesium oxide. This reaction typically occurs at temperatures above 500°C.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce elemental dysprosium and magnesium.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3) and magnesium oxide (MgO).
Reduction: Elemental dysprosium (Dy) and magnesium (Mg).
Substitution: Dysprosium chloride (DyCl3) and magnesium chloride (MgCl2).
Aplicaciones Científicas De Investigación
Dysprosium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium-based materials and as a catalyst in various chemical reactions.
Biology: Dysprosium–magnesium (1/1) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Research is ongoing to explore the use of dysprosium–magnesium (1/1) in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential components in electric vehicles and wind turbines
Mecanismo De Acción
The mechanism by which dysprosium–magnesium (1/1) exerts its effects is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which contributes to the compound’s strong magnetic behavior. In applications such as MRI contrast agents, the magnetic properties of dysprosium–magnesium (1/1) enhance the contrast between different tissues, improving the quality of the imaging .
Comparación Con Compuestos Similares
Dysprosium–calcium (1/1): Similar to dysprosium–magnesium (1/1), this compound also exhibits strong magnetic properties but has different mechanical characteristics due to the presence of calcium.
Dysprosium–aluminum (1/1): This compound is used in high-temperature applications due to its excellent thermal stability.
Dysprosium–zinc (1/1): Known for its unique electronic properties, this compound is studied for potential use in electronic devices .
Uniqueness of Dysprosium–Magnesium (1/1): Dysprosium–magnesium (1/1) stands out due to its combination of high magnetic susceptibility and lightweight properties. This makes it particularly valuable in applications where both magnetic performance and weight reduction are critical, such as in aerospace and automotive industries .
Propiedades
Número CAS |
12159-27-2 |
|---|---|
Fórmula molecular |
DyMg |
Peso molecular |
186.81 g/mol |
Nombre IUPAC |
dysprosium;magnesium |
InChI |
InChI=1S/Dy.Mg |
Clave InChI |
JFXJJAXYELOILB-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



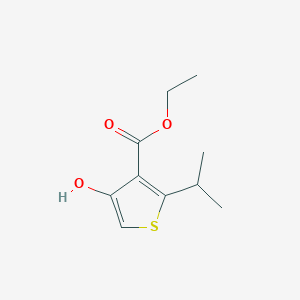
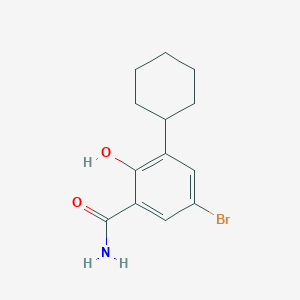


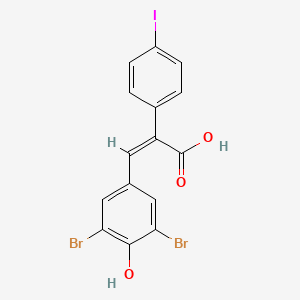
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
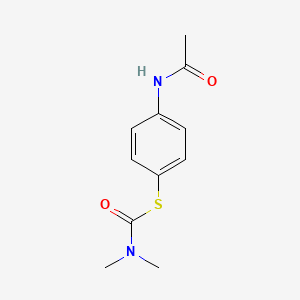
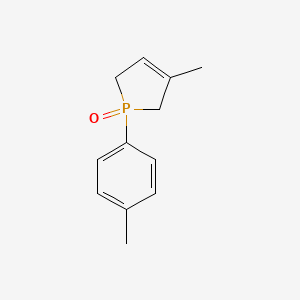

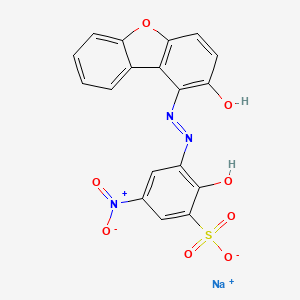
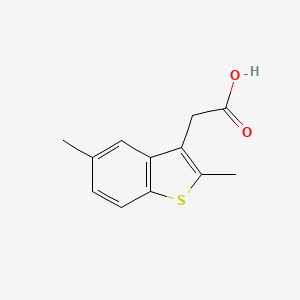
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
